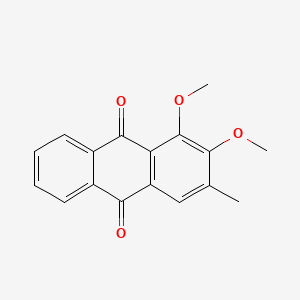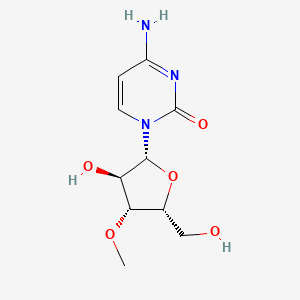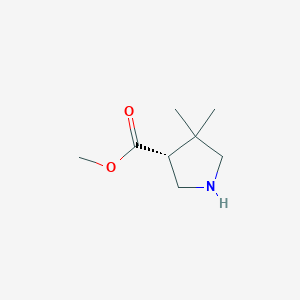
2-Bromo-5-(chloromethyl)-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(chloromethyl)-4-methylthiazole is an organic compound with the molecular formula C6H6BrClNS It is a thiazole derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)-4-methylthiazole typically involves the bromination and chloromethylation of 4-methylthiazole. One common method includes the following steps:
Bromination: 4-Methylthiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the thiazole ring.
Chloromethylation: The brominated intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(chloromethyl)-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives of the thiazole.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Applications De Recherche Scientifique
2-Bromo-5-(chloromethyl)-4-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(chloromethyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity to target molecules, making it a potent inhibitor or activator.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Another bromine and chlorine-containing compound with different functional groups.
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a thiazole ring.
2-Bromo-5-chloronitrobenzene: Contains a nitro group, making it more reactive in certain chemical reactions.
Uniqueness
2-Bromo-5-(chloromethyl)-4-methylthiazole is unique due to the combination of the thiazole ring with bromine and chlorine substituents. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H5BrClNS |
|---|---|
Poids moléculaire |
226.52 g/mol |
Nom IUPAC |
2-bromo-5-(chloromethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5BrClNS/c1-3-4(2-7)9-5(6)8-3/h2H2,1H3 |
Clé InChI |
FIAWSGZEJPFLAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)








![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)




